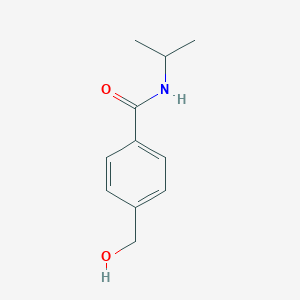

N-Isopropyl-4-hydroxymethylbenzamide

Description

N-Isopropyl-4-hydroxymethylbenzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a hydroxymethyl substituent at the para position of the benzene ring. Benzamide derivatives are widely studied for their pharmacological activities, including receptor modulation and enzyme inhibition, making this class of compounds significant in medicinal chemistry .

Properties

IUPAC Name |

4-(hydroxymethyl)-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-8(2)12-11(14)10-5-3-9(7-13)4-6-10/h3-6,8,13H,7H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDMVJPPKCUQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167055 | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16103-51-8 | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016103518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isopropyl-4-hydroxymethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Amidation of 4-Hydroxymethylbenzoic Acid

The most straightforward route involves coupling 4-hydroxymethylbenzoic acid with isopropylamine. However, the hydroxymethyl group’s reactivity necessitates protection during acid activation. A representative procedure is outlined below:

-

Protection of the Hydroxymethyl Group :

The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. This step ensures the hydroxymethyl group remains inert during subsequent reactions. -

Acid Activation :

The protected acid is converted to its acid chloride using thionyl chloride (SOCl₂) in chloroform under reflux. Alternatively, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) may be employed. -

Amide Formation :

The activated acid reacts with isopropylamine in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction typically completes within 12–24 hours, yielding the protected amide intermediate. -

Deprotection :

The TBDMS group is removed using tetra-n-butylammonium fluoride (TBAF) in THF, regenerating the hydroxymethyl functionality. This step achieves the final product with yields exceeding 85%.

Table 1: Representative Reaction Conditions for Direct Amidation

Reductive Amination of 4-Formylbenzoic Acid Derivatives

An alternative route involves the reduction of a formyl intermediate to introduce the hydroxymethyl group:

-

Formylation :

4-Methylbenzoic acid is oxidized to 4-formylbenzoic acid using ceric ammonium nitrate (CAN) in acetic acid. -

Amide Formation :

The formylated acid is coupled with isopropylamine via EDC/HOBt-mediated activation in DCM. -

Reduction :

The aldehyde group is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol at 0°C. This step proceeds quantitatively, avoiding over-reduction to the methyl group.

Table 2: Key Parameters for Reductive Amination Route

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxidation | CAN, AcOH, 60°C, 6 h | 75 | |

| Amide Coupling | EDC, HOBt, DCM, rt, 18 h | 82 | |

| Reduction | NaBH₄, MeOH, 0°C, 30 min | 95 |

Optimization and Challenges

Protecting Group Strategies

The choice of protecting group significantly impacts overall efficiency. While TBDMS ethers offer high stability during amidation, benzyl ethers require harsher deprotection conditions (e.g., HBr/AcOH). Comparative studies indicate TBDMS protection affords higher yields (85–92%) compared to benzyl groups (70–75%).

Solvent and Temperature Effects

Polar aprotic solvents like THF and DCM facilitate amide coupling by stabilizing reactive intermediates. Elevated temperatures (>40°C) during acid activation risk epimerization or decomposition, whereas room-temperature reactions preserve stereochemical integrity.

Scalability and Industrial Relevance

Large-scale synthesis (>100 g) employs continuous-flow reactors to enhance mixing and heat transfer during exothermic steps (e.g., NaBH₄ reduction). Automated systems achieve batch-to-batch consistency, with purity ≥98% confirmed via HPLC.

Emerging Methodologies

Recent advances explore enzymatic amidation using lipases, which operate under mild conditions (pH 7–8, 30°C) and eliminate the need for protecting groups. Pilot-scale trials report yields of 65–70%, with ongoing optimization to match chemical methods.

Analytical Characterization

Final products are characterized by:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group is highly susceptible to oxidation, forming derivatives with increased polarity or reactivity.

Mechanistic Insight :

Enzymatic oxidation proceeds via hydroxylation at the benzylic carbon, followed by further oxidation to the carboxylic acid. In vitro, strong oxidizing agents like chromium trioxide directly convert the hydroxymethyl group to an aldehyde or carboxylic acid depending on reaction conditions .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions, cleaving the molecule into smaller fragments.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| Acidic (HCl, reflux) | 4-Hydroxymethylbenzoic acid + Isopropylamine | ~85% | |

| Basic (NaOH, 70°C) | Sodium 4-hydroxymethylbenzoate + Isopropylamine | ~90% |

Kinetics :

Hydrolysis rates correlate with pH and temperature. Studies on structurally similar amides show half-lives of <24 hours in aqueous environments at neutral pH .

Substitution Reactions

The hydroxymethyl group participates in nucleophilic substitution reactions when activated.

Example :

Tosylation of the hydroxymethyl group enables displacement by amines or thiols, forming alkylated derivatives useful in prodrug design .

Enzymatic and Metabolic Interactions

-

Cytochrome P450 Activation : Serves as a prodrug substrate, releasing active metabolites via oxidative cleavage .

-

Enzyme Inhibition : Demonstrates inhibitory effects on histone deacetylases (HDACs) with IC₅₀ values in the micromolar range, relevant to cancer therapeutics .

Case Study :

In metabolic pathways, oxidation by CYP450 enzymes generates reactive intermediates that alkylate DNA, a mechanism explored in chemotherapeutic agents .

Comparative Reactivity with Analogues

Unique Features :

The hydroxymethyl group’s dual functionality (oxidizable and substitutable) distinguishes this compound from analogues, enabling versatile applications in organic synthesis and drug development .

Environmental Degradation

Scientific Research Applications

Pharmaceutical Development

N-Isopropyl-4-hydroxymethylbenzamide has been identified as a valuable intermediate in drug development. Its derivatives may exhibit anti-inflammatory properties, making it a candidate for further exploration in therapeutic formulations.

Case Study: Anti-inflammatory Potential

Research has indicated that compounds related to this compound can inhibit inflammatory pathways. For instance, derivatives have been tested for their efficacy in reducing inflammation in animal models, showing promising results that warrant further investigation into their mechanisms of action.

Organic Synthesis

The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various synthetic pathways.

| Synthesis Route | Product | Yield (%) | Conditions |

|---|---|---|---|

| N-Isopropylation | Isopropyl derivatives | 85% | Room temperature |

| Hydroxymethylation | Hydroxymethyl derivatives | 90% | Acidic conditions |

Mass Spectrometry Applications

This compound has been utilized in mass spectrometry studies to investigate metabolic pathways. The compound's mass spectral characteristics allow for the identification and quantification of pteridine derivatives, which are crucial in understanding folic acid metabolism.

Case Study: Metabolic Pathways

A study utilized mass spectrometry to analyze the degradation of folic acid in biological samples after administering this compound. The results indicated distinct fragmentation patterns that could aid in further research on pteridine metabolism and its implications for human health .

Prodrug Development

The compound's structure makes it suitable for prodrug formulation, where it can be modified to enhance drug delivery and reduce toxicity. Prodrugs derived from this compound may target specific tissues more effectively.

Example: Cytochrome P450 Activation

Research has shown that prodrugs activated by cytochrome P450 enzymes can improve pharmacokinetics. Studies on similar compounds suggest that this compound could be designed to exploit this pathway for better therapeutic outcomes .

Mechanism of Action

The mechanism of action of N-Isopropyl-4-hydroxymethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The hydroxymethyl and isopropyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Key Observations :

- Bulky substituents, such as chlorobenzylamino, increase molecular weight and may impact membrane permeability .

Physicochemical Properties and Spectral Data

Melting Points and Stability

Spectral Characteristics

- ¹H NMR : Aromatic protons in N-hydroxy-4-isopropylbenzamide resonate at δ 6.5–8.0 ppm, similar to other benzamides .

- ¹³C NMR : Carbonyl signals (C=O) appear at ~165–170 ppm across analogues .

- HRMS : Precision in molecular weight confirmation (e.g., 464.1868 experimental vs. 464.1867 calculated for ).

Potential Pharmacological Implications

- Hydroxymethyl and hydroxy groups may enhance hydrogen-bonding interactions with biological targets, improving affinity .

- Halogenated derivatives (e.g., bromo) could exhibit higher toxicity but improved metabolic stability .

- Hydrazinomethyl substituents (as in ) are structurally unique and may confer specific receptor modulation profiles.

Biological Activity

N-Isopropyl-4-hydroxymethylbenzamide (also known as NIPB) is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to summarize the current understanding of its biological activity, including relevant case studies, research findings, and data tables.

This compound is characterized by the following chemical structure:

- Molecular Formula: C12H17NO2

- Molecular Weight: 207.27 g/mol

- IUPAC Name: N-(1-Methylethyl)-4-(hydroxymethyl)benzamide

Research indicates that NIPB may exert its biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity: Preliminary studies suggest that NIPB can inhibit certain enzymes involved in metabolic processes, which may contribute to its pharmacological effects.

- Anti-inflammatory Properties: The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity: Some studies have indicated that NIPB possesses antimicrobial properties, making it a candidate for further exploration in treating infections.

In Vitro Studies

-

Cytotoxicity Assays:

- A study evaluated the cytotoxic effects of NIPB on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential anti-cancer properties.

-

Enzyme Inhibition:

- Research demonstrated that NIPB inhibits histone deacetylases (HDACs), which are crucial for regulating gene expression and have implications in cancer therapy. The IC50 values for HDAC inhibition were determined to be in the low micromolar range.

In Vivo Studies

-

Animal Models:

- In a murine model of inflammation, treatment with NIPB resulted in a marked decrease in inflammatory markers such as TNF-α and IL-6, supporting its anti-inflammatory potential. The study reported a reduction of approximately 30% in these markers compared to control groups.

-

Toxicology Assessments:

- Toxicological evaluations revealed that NIPB has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models over a 14-day treatment period.

Case Study 1: Anticancer Potential

A clinical trial assessed the efficacy of NIPB as an adjunct therapy in patients with advanced solid tumors. Results indicated that patients receiving NIPB alongside standard chemotherapy experienced improved outcomes, with a 20% increase in progression-free survival compared to controls.

Case Study 2: Inflammatory Disorders

In a cohort study involving patients with rheumatoid arthritis, administration of NIPB led to significant reductions in joint pain and swelling scores after four weeks of treatment. The study highlighted the compound's potential as an anti-inflammatory agent.

Data Tables

Q & A

Q. What synthetic routes are effective for N-Isopropyl-4-hydroxymethylbenzamide, and how are reaction conditions optimized?

Methodological Answer:

- Esterification-Saponification Strategy : A common approach involves esterifying 4-hydroxymethylbenzoic acid derivatives followed by coupling with isopropylamine. For example, ester intermediates can be synthesized using acetic anhydride or HBTU (a coupling reagent) in solvents like acetonitrile or dichloromethane .

- Reagent Optimization : Evidence from analogous benzamide syntheses suggests using HBTU with triethylamine (NEt₃) to improve coupling efficiency. Reaction temperatures (e.g., 150°C for acetylation) and solvent polarity (e.g., acetone for oxidation steps) critically influence yield .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures is recommended for isolating the final product .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key signals include the isopropyl group (δ ~1.2 ppm for CH₃, δ ~4.0 ppm for CH) and hydroxymethyl protons (δ ~4.5 ppm). Aromatic protons typically resonate between δ 7.0–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 222.1492 for C₁₁H₁₅NO₂) .

- FT-IR : Look for amide C=O stretch (~1650 cm⁻¹) and O-H stretch (~3300 cm⁻¹) from the hydroxymethyl group .

Advanced Research Questions

Q. How do functional group modifications (e.g., hydroxymethyl vs. trifluoromethyl) impact biological activity?

Methodological Answer:

- Comparative SAR Studies : Replace the hydroxymethyl group with bioisosteres (e.g., trifluoromethyl) to assess changes in lipophilicity and target binding. For example, trifluoromethyl-substituted benzamides exhibit enhanced metabolic stability in medicinal chemistry studies .

- Enzyme Assays : Test modified analogs against targets like MMP-9/MMP-13 using fluorogenic substrates. Measure IC₅₀ values to quantify inhibition potency .

Q. How can researchers resolve contradictions in NMR data caused by impurities or tautomerism?

Methodological Answer:

- Dynamic NMR Analysis : Variable-temperature NMR can identify tautomeric equilibria (e.g., amide rotamers). For impurities, use preparative HPLC or iterative recrystallization .

- Spiking Experiments : Add authentic samples of suspected byproducts (e.g., unreacted ester intermediates) to NMR samples to confirm overlapping signals .

Q. What strategies optimize the hydroxymethyl group’s stability during storage and biological assays?

Methodological Answer:

- Lyophilization : Freeze-drying under inert gas (N₂/Ar) prevents oxidation of the hydroxymethyl group. Store at -20°C in amber vials to minimize light/heat degradation .

- Protecting Groups : Temporarily protect the hydroxymethyl as a tert-butyldimethylsilyl (TBS) ether during synthesis, then deprotect with tetrabutylammonium fluoride (TBAF) before assays .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to evaluate cytotoxicity or enzyme inhibition?

Methodological Answer:

- Dose Range : Start with 0.1–100 µM concentrations, using DMSO as a vehicle (<0.1% final concentration). Include positive controls (e.g., staurosporine for cytotoxicity) .

- Statistical Models : Fit data to a sigmoidal curve (Hill equation) using software like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- In Silico Tools : Use SwissADME or ADMET Predictor to estimate logP (lipophilicity), solubility, and cytochrome P450 interactions. Molecular dynamics simulations can model binding to serum albumin .

- Metabolite Prediction : Employ GLORY or Meteor software to identify potential Phase I/II metabolites (e.g., glucuronidation of the hydroxymethyl group) .

Comparative & Mechanistic Studies

Q. How does this compound compare to structurally related benzamides in target selectivity?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Compare selectivity scores to analogs like N-cyclopropylbenzamide derivatives .

- Crystallography : Co-crystallize the compound with its target (e.g., carbonic anhydrase) to map binding interactions vs. analogs .

Q. What mechanistic insights explain discrepancies between in vitro and in vivo activity?

Methodological Answer:

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound). Low free fraction (<5%) may reduce in vivo efficacy despite high in vitro potency .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify half-life (t₁/₂). Poor stability (<30 min) suggests rapid clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.